2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide
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Overview
Description
2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide is a complex organic compound that features a unique structure with two triazole rings and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide typically involves multiple steps One common approach is to start with the nitration of 1,2,4-triazole to introduce the nitro groupThe reaction conditions often involve the use of strong acids and bases, as well as specific solvents to control the reaction environment .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the triazole rings .
Scientific Research Applications
2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets. The nitro group and triazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1,2,4-triazol-5-one (NTO): A similar compound with a nitro group and triazole ring, known for its use as an insensitive high explosive.
5-nitro-1,2,4-triazol-3-one: Another related compound with similar structural features and applications.
Uniqueness
2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical and biological properties. Its dual triazole rings also provide a versatile platform for further functionalization and application .
Properties
Molecular Formula |
C6H6N8O3S |
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Molecular Weight |
270.23 g/mol |
IUPAC Name |
2-[3-nitro-5-(1H-1,2,4-triazol-5-ylsulfanyl)-1,2,4-triazol-1-yl]acetamide |
InChI |
InChI=1S/C6H6N8O3S/c7-3(15)1-13-6(10-4(12-13)14(16)17)18-5-8-2-9-11-5/h2H,1H2,(H2,7,15)(H,8,9,11) |
InChI Key |
JTEYXCVHYWXGDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)SC2=NC(=NN2CC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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